![molecular formula C14H10Cl2N2O2 B5707056 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide, also known as CCBI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide is a potent inhibitor of CK2, which is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide binds to the ATP-binding site of CK2, thereby inhibiting its activity. This results in the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of angiogenesis.
Biochemical and Physiological Effects:
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has been shown to have a potent anti-tumor activity in various cancer cell lines, including breast, prostate, lung, and colon cancer. It has also been shown to inhibit the growth and proliferation of cancer cells in animal models. 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to suppress angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor.
実験室実験の利点と制限
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has several advantages as a research tool. It is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. It has also been shown to have a low toxicity profile in animal models, making it a potential candidate for cancer therapy. However, 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has some limitations as a research tool. It is a relatively expensive compound, which may limit its use in some laboratories. It also has a low solubility in water, which may limit its bioavailability in vivo.
将来の方向性
There are several future directions for the research on 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide. Another area of research is the combination of 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide with other anti-cancer agents to enhance its anti-tumor activity. 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has also been shown to have potential as a therapeutic agent for other diseases, such as Alzheimer's disease and HIV infection, which warrants further investigation. Finally, the use of 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide as a research tool to study the role of CK2 in various cellular processes will continue to be an important area of research in the future.
合成法
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide can be synthesized by reacting 4-chloro-2-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base, followed by reduction of the resulting nitro compound with iron powder and hydrochloric acid. The final product is obtained by reacting the resulting amine with phosgene and ammonium hydroxide.
科学的研究の応用
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has been widely used as a research tool to study the role of CK2 in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has also been used to study the role of CK2 in other diseases, such as Alzheimer's disease and HIV infection.
特性
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-10-7-5-9(6-8-10)13(17)18-20-14(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGYQBIRHHDRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

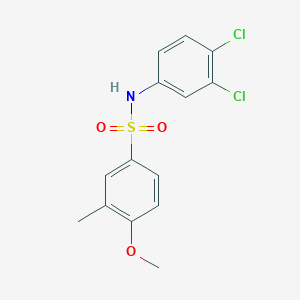
![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
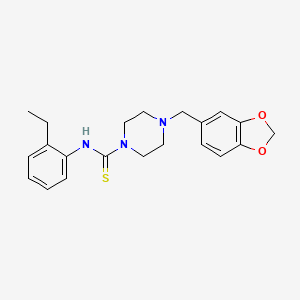
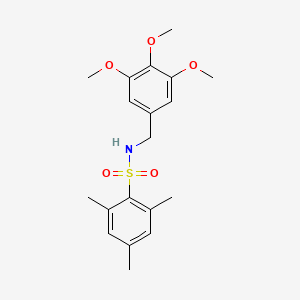
![{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)
![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)
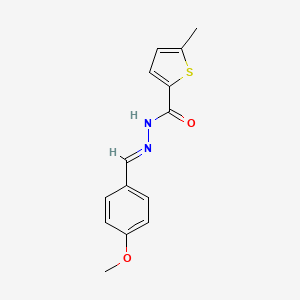
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)

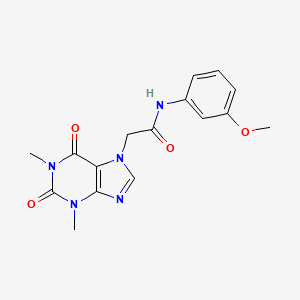
![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)
